Herniarin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

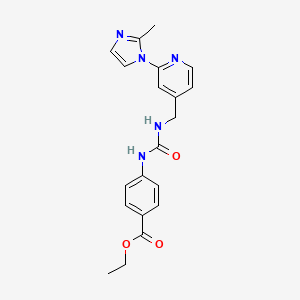

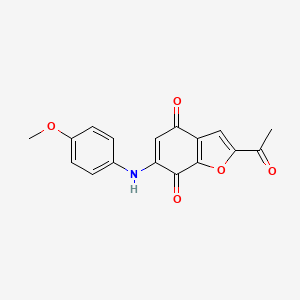

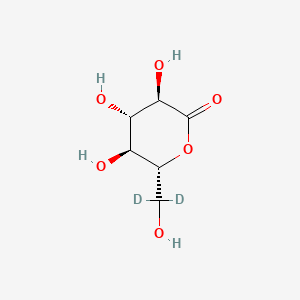

Herniarin-d3, also known as 7-methoxycoumarin-d3, is a deuterated derivative of herniarin, a naturally occurring coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. Herniarin is found in various plants, including the water rupturewort family Herniaria and Eupatorium ayapana (hemp) leaves . The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Herniarin-d3 can be synthesized through various synthetic strategies involving both conventional and green methods. Some common methods for creating coumarins include the Wittig reaction, Pechmann synthesis, Knoevenagel reaction, Perkin reaction, and metal-induced coupling reactions such as Heck and Suzuki . For instance, the Pechmann synthesis involves the condensation of phenols with β-ketoesters under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave or ultrasound energy to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: Herniarin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Herniarin-d3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives and as a fluorescent probe for detecting metal ions . In biology and medicine, this compound has shown potential as an anticancer agent, particularly in the form of herniarin-loaded solid lipid nanoparticles, which have demonstrated proapoptotic and anti-metastatic properties against various cancer cell lines . Additionally, this compound is used in the development of novel drug delivery systems and as a model compound for studying the pharmacokinetics and metabolism of coumarins .

Mechanism of Action

The mechanism of action of Herniarin-d3 involves its interaction with various molecular targets and pathways. For instance, herniarin-loaded solid lipid nanoparticles have been shown to induce apoptosis in cancer cells by altering the expression of apoptosis-related genes, such as BCL-2, CASP9, CASP8, and CASP3 . Additionally, this compound can inhibit metastasis by suppressing the expression of metastasis-related genes like MMP2 . The compound’s ability to transform light into heat energy when exposed to laser (800 nm) also allows for photothermal therapy, supplementing its chemotherapeutic potential .

Comparison with Similar Compounds

Herniarin-d3 is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and allows for more precise studies in scientific research. Similar compounds include umbelliferone (7-hydroxycoumarin), esculetin, and skimmin . Umbelliferone and its derivatives have various pharmacological and chemopreventive effects, including antioxidant, anti-tumor, and neuroprotective activities . This compound, however, stands out due to its specific applications in drug delivery systems and its potential for photothermal therapy .

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

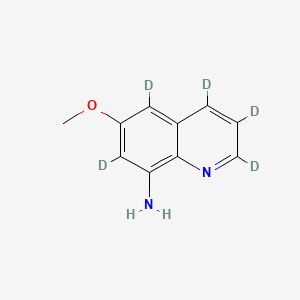

7-(trideuteriomethoxy)chromen-2-one |

InChI |

InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3/i1D3 |

InChI Key |

LIIALPBMIOVAHH-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)

![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)